![molecular formula C21H26N4O B1227532 7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1227532.png)
7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a ring assembly and a member of pyrazoles.
Applications De Recherche Scientifique
Hydrogen-Bonded Chain of Rings in Pyrazolopyrimidine Derivatives
A study conducted by Portilla, J. et al. (2006) examined hydrogen-bonded structures in certain pyrazolopyrimidine derivatives. Although not directly focusing on 7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, this research sheds light on similar compounds, providing insights into their molecular structures and hydrogen-bonding patterns, which are key for understanding their chemical properties and potential applications (Portilla et al., 2006).
Chemistry of Substituted Pyrazolopyrimidines
Chimichi, S. et al. (1996) explored the chemistry of substituted pyrazolopyrimidines. Their research delved into the reaction mechanisms of these compounds, elucidating their structural characteristics and potential as precursors for further chemical synthesis (Chimichi et al., 1996).
Cytotoxicity of Pyrazolopyrimidine Derivatives
Hassan, A. S. et al. (2014) focused on the synthesis and cytotoxicity of pyrazolopyrimidine derivatives. They analyzed the in vitro cytotoxic activity of these compounds against certain cancer cell lines, highlighting their potential in medical research and pharmaceutical applications (Hassan et al., 2014).
Anticonvulsant Properties and Receptor Binding
The research by Bruni, F. et al. (1993) investigated 7-dimethylaminovinylpyrazolopyrimidines for their potential anticonvulsant properties and receptor binding capabilities. This study contributes to the understanding of how pyrazolopyrimidine derivatives could be useful in neurological research and therapy (Bruni et al., 1993).
Synthesis and Characterization for Anticonvulsants
Severina, A. I. et al. (2016) discussed the synthesis of n-alkylated derivatives of pyrazolopyrimidine for potential anticonvulsant applications. This study adds to the knowledge of how structural modifications in these compounds can lead to different pharmacological activities (Severina et al., 2016).
Propriétés
Nom du produit |
7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
|---|---|
Formule moléculaire |
C21H26N4O |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
7-(azepan-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H26N4O/c1-15-14-19(24-12-8-4-5-9-13-24)25-21(22-15)20(16(2)23-25)17-10-6-7-11-18(17)26-3/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
Clé InChI |
IXHRPSIJGXCIOH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C)C4=CC=CC=C4OC |
SMILES canonique |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C)C4=CC=CC=C4OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



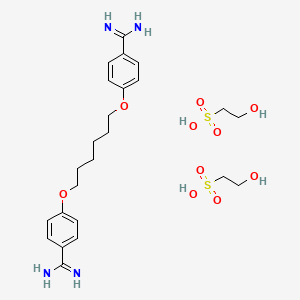
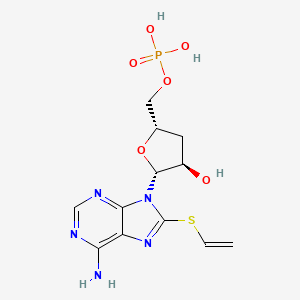
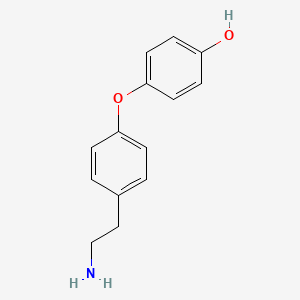
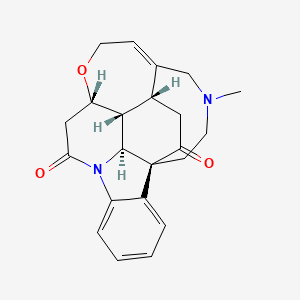

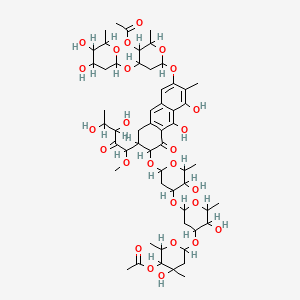
![4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1227460.png)
![5-[1-[3-(4-Ethylphenoxy)propylamino]ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1227462.png)
![[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium](/img/structure/B1227463.png)
![3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B1227464.png)
![2-chloro-N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B1227465.png)

![1-(4-bromophenyl)-3-(4-tert-butylphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium](/img/structure/B1227469.png)
![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide](/img/structure/B1227470.png)